N-trifluoroacetyl-(S)-isoserine

Protecting group strategy Solid-phase peptide synthesis Aminoglycoside modification

N-Trifluoroacetyl-(S)-isoserine (CAS 1428-32-6) is an N-protected derivative of the non-proteinogenic α-hydroxy-β-amino acid (S)-isoserine, featuring an electron-withdrawing trifluoroacetyl (TFA) group. With a molecular formula of C5H6F3NO4 and a molecular weight of 201.10 g/mol, it is supplied as a chiral synthon, typically at ≥95% purity.

Molecular Formula C5H6F3NO4
Molecular Weight 201.10 g/mol
Cat. No. B8537995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-trifluoroacetyl-(S)-isoserine
Molecular FormulaC5H6F3NO4
Molecular Weight201.10 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)NC(=O)C(F)(F)F
InChIInChI=1S/C5H6F3NO4/c6-5(7,8)4(13)9-1-2(10)3(11)12/h2,10H,1H2,(H,9,13)(H,11,12)/t2-/m0/s1
InChIKeyJYFQKLRWYXWIQB-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Trifluoroacetyl-(S)-isoserine: A Defined Chiral Building Block for Multi-Step Synthesis


N-Trifluoroacetyl-(S)-isoserine (CAS 1428-32-6) is an N-protected derivative of the non-proteinogenic α-hydroxy-β-amino acid (S)-isoserine, featuring an electron-withdrawing trifluoroacetyl (TFA) group. With a molecular formula of C5H6F3NO4 and a molecular weight of 201.10 g/mol, it is supplied as a chiral synthon, typically at ≥95% purity [1]. Its structural core is recognized for its role in the development of human GABA transporter 3 (hGAT3) inhibitors, where (S)-isoserine acts as a GAT3-preferring substrate [2]. The TFA modification provides specific, quantifiable handling and reactivity advantages over other N-acyl protected forms, which are critical for reliable downstream synthetic transformations.

Why N-Trifluoroacetyl-(S)-isoserine Cannot Be Replaced by Other N-Acyl-(S)-isoserine Analogs


Generic substitution of N-TFA-(S)-isoserine with N-Acetyl, N-Boc, or N-Cbz analogs fails because these protecting groups provide orthogonal stability and require deprotection conditions that are quantitatively incompatible with sensitive downstream functionalities. The trifluoroacetyl group is specifically designed to be removed under mild basic conditions (e.g., aminolysis) without affecting acid-labile or hydrogenolysis-sensitive groups elsewhere in a complex molecule [1]. Furthermore, the strong electron-withdrawing nature of the TFA group critically suppresses α-proton racemization during acyl activation and coupling steps, a failure point for less electron-deficient N-acyl groups [2]. The inability to simply interchange these protecting groups without incurring significant yield loss or chiral erosion underscores the need for a specific procurement strategy.

Quantitative Differentiation Guide: N-Trifluoroacetyl-(S)-isoserine vs. Analogs


Mild Basic Deprotection Orthogonality: N-TFA vs. N-Cbz and N-Boc

The N-trifluoroacetyl group is readily removed under mild basic conditions (e.g., aminolysis), providing a critical orthogonal deprotection pathway not available to acid-labile (Boc) or hydrogenolysis-labile (Cbz) protecting groups. As described in patent literature, the TFA group can be selectively cleaved without affecting co-existing Z or Boc groups on complex aminoglycoside scaffolds [1]. This contrasts with N-acyl groups like phthaloyl, which require hydrazine for removal [1]. No quantitative deprotection yield for the specific compound is available, but the patent explicitly classifies TFA alongside formyl and trichloroacetyl as a group removable under 'mild basic conditions' to give the free amine.

Protecting group strategy Solid-phase peptide synthesis Aminoglycoside modification

Suppression of Racemization During Peptide Coupling: N-TFA vs. N-Acetyl

A major limitation in peptide synthesis is the racemization of the activated amino acid. The electron-withdrawing nature of the trifluoroacetyl group drastically reduces α-proton acidity relative to an N-acetyl analog. Under standard coupling conditions, N-TFA amino acids have been shown to reduce racemization to as low as 1-2% when using neutral coupling conditions, a significant improvement over the higher epimerization rates observed with less electron-deficient N-acyl groups [1]. While direct comparative data for isoserine is not available, this class-level inference is well-established in N-TFA amino acid chemistry and is a primary justification for its use in constructing optically pure (S)-isoserine-containing peptides.

Peptide coupling Chiral purity Epimerization control

Enhanced Volatility for Gas Chromatography (GC) Analysis: N-TFA vs. Unprotected Isoserine

While the parent (S)-isoserine has a boiling point of 386.6°C at 760 mmHg and limited volatility , conversion to the N-TFA methyl ester derivative creates a compound amenable to gas chromatography. Methods developed for the GC separation and quantification of amino acid enantiomers as their N-TFA methyl esters demonstrate the ability to resolve complex mixtures with high precision [1]. The N-TFA derivative of isoserine thus enables precise chiral purity verification, a critical quality control metric that is difficult to achieve analytically with the underivatized, non-volatile parent acid.

GC analysis Enantiomeric excess determination Chiral purity verification

Biological Activity Baseline: (S)-Isoserine as a Selective hGAT3 Tool Compound

As a reference for the biological relevance of the (S)-isoserine scaffold, the unprotected (S)-isoserine has been quantitatively characterized as a GAT3-preferring substrate. In [3H]GABA uptake assays at recombinant human GAT3, a series of conformationally constrained analogs were developed to overcome selectivity issues of the parent compound [1]. Key novel analogs showed a significantly improved selectivity for hGAT3 over the taurine transporter (TauT), with at least 6- and 53-fold increases in activity at hGAT3 for the azetidine and pyrrolidine analogs, respectively [1]. This biological data underscores the value of the isoserine core as a starting point for inhibitor design, where a pure, ready-to-derivatize protected form like N-TFA-(S)-isoserine is a critical synthetic intermediate.

GAT3 inhibitor GABA transporter Stroke model pharmacology

Optimal Use Cases for N-Trifluoroacetyl-(S)-isoserine in Research and Development


Multi-Step Solid-Phase Peptide Synthesis (SPPS) with Orthogonal Protecting Groups

For researchers constructing peptides containing an (S)-isoserine residue, the N-TFA derivative provides a base-labile amine protecting group that is fully orthogonal to acid-labile side-chain protecting groups and Fmoc-based main-chain elongation strategies. This allows for a final-stage global deprotection to reveal the free β-hydroxy-amine moiety without exposing the peptide to acid, as supported by the mild basic deprotection evidence [1].

Synthesis of Chiral α-Amino Aryl-Ketone Precursors

In the synthesis of biologically active molecules requiring a chiral α-amino aryl-ketone moiety, the N-TFA-(S)-isoserine can be converted to its N-hydroxysuccinimide ester. This activated ester serves as a stable, storable acyl donor for Friedel-Crafts acylation, a process where the strong electron-withdrawing TFA group is critical for suppressing α-racemization, ensuring the final ketone retains high optical purity [1].

Analytical Reference Standard for Chiral GC Method Development

Analytical chemists developing chiral purity assays for isoserine-containing intermediates can use N-TFA-(S)-isoserine as a starting material for derivatization. Formation of the volatile N-TFA methyl ester permits routine analysis via standard gas chromatography protocols [1], enabling precise enantiomeric excess (ee) quantification that is impractical with the free amino acid .

Precursor to hGAT3-Targeting Analog Libraries for Stroke Research

Medicinal chemistry programs can use N-TFA-(S)-isoserine as a strategically protected core scaffold to build constrained analog libraries (azetidine, pyrrolidine) aimed at improving selectivity for hGAT3 over the taurine transporter, a key goal for developing stroke therapeutic candidates [1]. The TFA group's facile removal simplifies the final deprotection of the completely assembled analog.

Quote Request

Request a Quote for N-trifluoroacetyl-(S)-isoserine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.